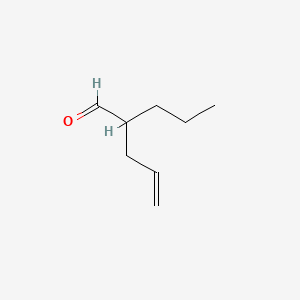

2-Propylpent-4-enal

描述

Structure

3D Structure

属性

CAS 编号 |

74549-16-9 |

|---|---|

分子式 |

C8H14O |

分子量 |

126.20 g/mol |

IUPAC 名称 |

2-propylpent-4-enal |

InChI |

InChI=1S/C8H14O/c1-3-5-8(7-9)6-4-2/h3,7-8H,1,4-6H2,2H3 |

InChI 键 |

KCZBNTGSHQURPY-UHFFFAOYSA-N |

规范 SMILES |

CCCC(CC=C)C=O |

产品来源 |

United States |

Synthetic Methodologies for 2 Propylpent 4 Enal

Established Synthetic Pathways and Precursors

Established methods provide reliable and well-documented routes to 2-Propylpent-4-enal, primarily through functional group transformations such as oxidation, hydroformylation, and reduction.

A primary method for synthesizing aldehydes is the oxidation of their corresponding primary alcohols. For this compound, the precursor is 2-propylpent-4-en-1-ol. The challenge in this synthesis is to prevent over-oxidation to a carboxylic acid. Milder, more selective oxidizing agents are therefore required.

Pyridinium Chlorochromate (PCC) Oxidation : PCC is a selective oxidant that converts primary alcohols to aldehydes efficiently without significant over-oxidation. libretexts.orgwikipedia.org The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). organic-chemistry.org The alcohol is added to a suspension of PCC, and the reaction proceeds at room temperature. wikipedia.org Research on similar alcohol oxidations has demonstrated high efficacy, with yields often reaching up to 98%. taylorandfrancis.com

Swern Oxidation : The Swern oxidation is another mild procedure that converts primary alcohols to aldehydes using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered organic base like triethylamine (B128534) (Et3N). wikipedia.orgorganic-chemistry.org This method is known for its high tolerance of other functional groups and is conducted at low temperatures (typically -78 °C) to ensure stability of the reactive intermediates. wikipedia.orgyoutube.com The by-products, including dimethyl sulfide, are volatile. wikipedia.org

Table 1: Comparison of Oxidation-Based Methods

| Method | Precursor | Key Reagents | Typical Solvent | Yield |

|---|---|---|---|---|

| PCC Oxidation | 2-propylpent-4-en-1-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane | High (~98%) taylorandfrancis.com |

| Swern Oxidation | 2-propylpent-4-en-1-ol | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | Good to High |

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. To synthesize this compound, a suitable alkene precursor such as 1,4-heptadiene can be used. This reaction is catalyzed by transition metal complexes, most commonly those based on rhodium. rsc.org

The active catalytic species is typically a rhodium hydride complex modified with ligands, such as triphenylphosphine (B44618) (PPh3). rsc.org The choice of ligand and reaction conditions (temperature, pressure of CO/H2 gas) is critical for controlling the regioselectivity of the reaction—that is, whether the formyl group adds to the terminal carbon (to form a linear aldehyde) or an internal carbon (to form a branched aldehyde). nih.govwisc.edu For a diene like 1,4-heptadiene, selective hydroformylation of the terminal double bond would be required to yield this compound.

Table 2: Hydroformylation Approach

| Precursor | Catalyst System | Key Reactants | Product |

|---|---|---|---|

| 1,4-Heptadiene | Rh-complex (e.g., HRh(CO)(PPh3)3) | CO, H2 | This compound |

Nitriles can be selectively reduced to aldehydes using specific reducing agents that can stop the reaction at the aldehyde stage without further reduction to an amine. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. The synthesis would start with the corresponding nitrile, 2-propylpent-4-enenitrile.

The mechanism involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, followed by the transfer of a hydride ion to the nitrile carbon. This generates an intermediate imine-aluminum complex. Crucially, the reaction is typically run at low temperatures (e.g., -78 °C) and with a single equivalent of DIBAL-H to prevent over-reduction. An aqueous workup then hydrolyzes the intermediate imine to yield the final aldehyde product, this compound.

Table 3: Nitrile Reduction Approach

| Precursor | Key Reagent | Intermediate | Workup |

|---|---|---|---|

| 2-propylpent-4-enenitrile | Diisobutylaluminium hydride (DIBAL-H) | Imine | Aqueous Acid |

A direct condensation between allyl alcohol and valeraldehyde (B50692) is not a standard, single-step reaction. A more plausible and controllable synthetic route involves the α-alkylation of valeraldehyde's enolate. This multi-step approach provides a strategic way to form the required carbon-carbon bond.

The process begins with the deprotonation of valeraldehyde at the α-carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA). chemistrysteps.com The use of a strong base is essential to ensure complete and irreversible formation of the enolate, which minimizes side reactions such as the self-aldol condensation of valeraldehyde. chemistrysteps.comlibretexts.org The resulting enolate is then treated with an allyl electrophile, such as allyl bromide, in a classic SN2 reaction to form this compound. 182.160.97organicchemistrytutor.com

Table 4: Enolate Alkylation Approach

| Carbonyl Precursor | Base | Alkylating Agent | Reaction Type |

|---|---|---|---|

| Valeraldehyde | Lithium Diisopropylamide (LDA) | Allyl Bromide | Enolate Alkylation (SN2) |

Reduction of Nitrile Derivatives (e.g., using DIBAL-H)

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry focuses on developing catalytic methods that can control the stereochemical outcome of a reaction, a field known as asymmetric or enantioselective synthesis. wikipedia.orgchiralpedia.com

Creating a specific stereoisomer of this compound, which is chiral at the C2 position, requires an asymmetric synthesis strategy. Such strategies use a chiral catalyst or auxiliary to influence the formation of one enantiomer over the other. wikipedia.org

One powerful method for stereoselective C-C bond formation is the Claisen rearrangement. A catalytic, asymmetric Claisen rearrangement could be envisioned for this synthesis. The process would involve an allyl vinyl ether precursor, which, in the presence of a chiral transition metal catalyst (e.g., based on Palladium, Ruthenium, or Copper), rearranges through a highly ordered, chair-like transition state. This ordered transition state, influenced by the chiral catalyst, dictates the stereochemistry of the newly formed chiral center, leading to an enantiomerically enriched product. The development of such catalytic systems is a significant area of research, aiming for high yields and high enantiomeric excess (ee). epfl.ch

Table 5: Asymmetric Synthesis Approach

| Reaction Type | Precursor Type | Catalyst Type | Goal |

|---|---|---|---|

| Asymmetric Claisen Rearrangement | Chiral or Prochiral Allyl Vinyl Ether | Chiral Lewis Acid or Transition Metal Complex | Enantiomerically enriched this compound |

Exploration of Green Chemistry Principles in Synthetic Design

The synthesis of α,β-unsaturated aldehydes, such as this compound, is increasingly guided by the principles of green chemistry, which aim to develop cleaner, safer, and more energy-efficient chemical processes. oiccpress.com This involves the use of alternative activation methods like microwaves, ultrasound, and light, as well as the substitution of toxic solvents and reagents with more environmentally benign alternatives. oiccpress.commdpi.com

One key area of development is the use of organocatalysis, which avoids the use of potentially toxic and expensive transition metals. For instance, α-alkylation of aldehydes can be achieved using visible light and organic dyes like Rose Bengal as catalysts, operating at room temperature with short reaction times. oiccpress.com This photoredox catalysis provides an effective pathway under mild conditions, with successful reactions even demonstrated using sunlight. oiccpress.com Furthermore, the enantioselective intermolecular α-alkylation of aldehydes has been developed using molecular oxygen as a green oxidant, a process that enhances atom economy by producing water as the primary byproduct. acs.org The use of water as an additive in these reactions has been shown to significantly improve both yield and enantioselectivity. acs.org

Mechanochemistry, which involves reactions induced by mechanical force (grinding), represents another green approach. The allylation of aldehydes can be performed using potassium allyltrifluoroborate in the presence of water, eliminating the need for organic solvents during the reaction itself. mdpi.com This method is energy-efficient and can be highly selective for aldehydes over ketones. mdpi.com

The use of benign catalysts and media is also a central theme. The amino acid lysine (B10760008) has been shown to be an effective catalyst for the self-condensation of aldehydes in water or under solvent-free conditions, producing α-branched α,β-unsaturated aldehydes in good yields. researchgate.net Such biocatalytic approaches offer a facile route for selective chemical transformations that align with sustainable production criteria. researchgate.net

| Green Strategy | Method | Key Features | Reference |

|---|---|---|---|

| Photocatalysis | α-Alkylation of aldehydes using visible light and dye catalysts (e.g., Rose Bengal). | Metal-free; operates at room temperature; can use sunlight as an energy source. | oiccpress.com |

| Organocatalysis with Green Oxidant | Asymmetric α-alkylation of aldehydes using molecular oxygen. | High atom economy (byproduct is water); mild conditions. | acs.org |

| Mechanochemistry | Allylation of aldehydes using potassium allyltrifluoroborate and water. | Solvent-free milling process; energy-efficient; selective for aldehydes. | mdpi.com |

| Biocatalysis | Self-aldol condensation of aldehydes using lysine as a catalyst in water. | Uses a natural amino acid as a catalyst; aqueous or solvent-free system. | researchgate.net |

Metal-Catalyzed Coupling and Cyclization Strategies

Metal-catalyzed reactions are powerful tools for constructing carbon-carbon bonds and are widely applied in the synthesis of α,β-unsaturated aldehydes. sioc-journal.cn Palladium and rhodium are among the most versatile metals for these transformations. nih.govcuny.edu

Palladium-catalyzed methods offer diverse routes to unsaturated aldehydes. A notable example is a tandem protocol involving a Heck reaction, where allylamines react with aryl halides in the presence of a palladium catalyst to yield α,β-unsaturated aldehydes. rsc.org Another approach involves the palladium-catalyzed reduction of 2-pyridinyl esters with hydrosilanes, which is applicable to the preparation of aliphatic and α,β-unsaturated aldehydes and tolerates a wide variety of functional groups. organic-chemistry.orgthieme-connect.com The Saegusa-Ito oxidation, which converts trimethylsilyl (B98337) enol ethers into α,β-unsaturated carbonyl compounds using a palladium catalyst, also provides a route to these structures in good to excellent yields. researchgate.net Furthermore, palladium complexes can catalyze the 1,4-addition of diarylphosphines to α,β-unsaturated aldehydes, a process that can be rendered highly stereoselective. organic-chemistry.org

Rhodium catalysts are particularly effective for hydroformylation and aldol-type reactions. A rhodium-catalyzed hydroformylation of alkynes using formic acid has been developed, providing α,β-unsaturated aldehydes with high yield and E-selectivity without the need for handling carbon monoxide gas. nih.gov Domino reactions, such as a hydroformylation/aldol (B89426) condensation sequence, can efficiently convert olefins and aromatic aldehydes into substituted α,β-unsaturated aldehydes using a rhodium phosphine/acid-base catalyst system. researchgate.net The self-condensation of enolizable aldehydes to form α,β-unsaturated aldehydes can also be catalyzed by various Group VIII metal salts, including those of rhodium and iridium. google.com

| Catalyst Metal | Reaction Type | Catalyst System Example | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Tandem Heck Reaction | Pd(OAc)₂, PPh₃, NaOAc | Forms α,β-unsaturated aldehydes from allylamines and aryl halides. | rsc.org |

| Palladium | Ester Reduction | Pd(OAc)₂, PPh₃ | Reduces 2-pyridinyl esters with hydrosilanes to form aldehydes. | organic-chemistry.orgthieme-connect.com |

| Palladium | Saegusa-Ito Oxidation | Palladium(II) catalyst with Oxone® | Oxidizes trimethylsilyl enol ethers to α,β-unsaturated aldehydes. | researchgate.net |

| Rhodium | Hydroformylation of Alkynes | Rhodium catalyst with formic acid | Avoids the use of CO gas; high yield and E-selectivity. | nih.gov |

| Rhodium | Domino Hydroformylation/Aldol | Rhodium phosphine/acid-base system | Highly chemo-, regio-, and stereoselective conversion of olefins. | researchgate.net |

| Nickel/Chromium | Aldol Self-Condensation | Nickel(II) 2-ethylhexanoate | Catalyzes self-condensation of enolizable aldehydes. | google.com |

Chemical Reactivity and Transformational Chemistry of 2 Propylpent 4 Enal

Fundamental Transformations of the Aldehyde Moiety

The aldehyde group (-CHO) in 2-Propylpent-4-enal is susceptible to a range of reactions typical for carbonyl compounds, including reduction, nucleophilic additions, and condensation reactions.

Selective hydrogenation of the aldehyde group to an alcohol, while preserving the terminal alkene, is a challenging yet industrially significant transformation acs.orgacs.org. On most conventional heterogeneous catalysts, the hydrogenation of the carbon-carbon double bond (C=C) is thermodynamically favored over the hydrogenation of the carbonyl group (C=O) acs.orgcas.cz. Therefore, specialized catalysts are required to achieve high selectivity towards the unsaturated alcohol, 2-Propylpent-4-en-1-ol.

Research has demonstrated that bimetallic and dilute alloy catalysts can significantly enhance the selectivity for unsaturated alcohols acs.orgnih.gov. For instance, ruthenium-tin (Ru-Sn) bimetallic catalysts supported on titanium dioxide (TiO2) have shown improved selectivity in the hydrogenation of α,β-unsaturated aldehydes, with an optimal Ru:Sn ratio of 5 wt.% Ru: 5 wt.% Sn leading to increased selectivity towards the unsaturated alcohol cas.cz. Similarly, platinum (Pt) catalysts supported on iron-based layered double hydroxides have been explored for this purpose rsc.org. Homogeneous systems, such as ruthenium dichloride complexes bearing tridentate NNS ligands, activated by a base, can also selectively hydrogenate carbonyl functionalities under mild conditions, yielding allylic alcohols in high yields with turnover numbers up to 200,000 nih.gov. Iridium-carbon catalysts have also been developed for the selective hydrogenation of α,β-unsaturated aldehydes google.com.

The following table illustrates typical selectivity outcomes for the hydrogenation of unsaturated aldehydes, where the goal is to favor the unsaturated alcohol product:

| Catalyst System | Substrate Type (Analogue) | Desired Product Type (Unsaturated Alcohol) | Selectivity to Unsaturated Alcohol (%) | Reference |

| Ru-Sn/TiO2 | α,β-unsaturated aldehyde | Unsaturated alcohol | Increased with optimal Sn content | cas.cz |

| Ru dichloride-NNS complex | α,β-unsaturated aldehyde | Allylic alcohol | Very good yields (up to 200,000 TON) | nih.gov |

| Pt/Fe-LDH | α,β-unsaturated aldehyde | Unsaturated alcohol | High (for cinnamaldehyde, citral) | rsc.org |

The aldehyde group in this compound is highly electrophilic and readily undergoes nucleophilic addition reactions. Since the terminal alkene is not conjugated with the carbonyl, nucleophilic attack will primarily occur at the carbonyl carbon (1,2-addition), leading to the formation of alcohols or other derivatives. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would typically add directly to the aldehyde.

This compound also possesses an alpha-hydrogen atom (at C2), making it capable of participating in condensation reactions, notably the aldol (B89426) condensation libretexts.orglibretexts.orgwikipedia.org. In an aldol condensation, the aldehyde can act as both the enolizable component (nucleophile) and the electrophilic component (acceptor). This reaction, often followed by dehydration, leads to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes, respectively libretexts.orglibretexts.orgwikipedia.org. Given the structure of this compound, self-condensation would involve the formation of a new carbon-carbon bond at the α-carbon to the aldehyde, followed by attack on another this compound molecule's carbonyl. Mixed aldol condensations with other aldehydes or ketones are also feasible, provided appropriate conditions are chosen to control selectivity and avoid complex mixtures libretexts.orglibretexts.org. Other condensation reactions, such as the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, could also be explored with this compound.

Selective Hydrogenation Reactions

Transformations Involving the Terminal Alkene Functionality

The terminal alkene (vinyl group) of this compound provides another distinct site for chemical transformations, including metathesis and cycloaddition reactions.

Metathesis reactions involve the redistribution of fragments via the scission and regeneration of double bonds. Carbonyl-Olefin Metathesis (COM) is a powerful method for constructing new carbon-carbon double bonds by formally exchanging fragments between an alkene and a carbonyl compound wikipedia.orgresearchgate.net. While many COM reactions typically involve aryl aldehydes and internal alkenes, the reactivity with terminal alkenes and aliphatic aldehydes, such as this compound, is an area of ongoing research umich.edunih.gov. Some examples of ring-closing carbonyl-olefin metathesis (RCCM) of unsaturated carbonyl substrates using stoichiometric amounts of specific catalysts (e.g., Grubbs catalysts) have been reported, although limitations exist for terminal alkenes and aliphatic aldehydes with some catalyst systems umich.edu. COM can proceed through various mechanisms, including stepwise photochemical [2+2] cycloaddition to form an oxetane (B1205548) intermediate, followed by fragmentation, or via metal alkylidene intermediates wikipedia.orgmdpi.com.

Alkyne-Carbonyl Metathesis , while not directly applicable to this compound itself (which contains an alkene, not an alkyne), is a related transformation that forms α,β-unsaturated carbonyls from alkynes and carbonyls chemrxiv.orgmdpi.comrsc.orgnih.gov. This reaction is often catalyzed by Lewis acids like Yb(OTf)3 or FeCl3, or even by iodine chemrxiv.orgmdpi.comacs.org. If this compound were modified to contain an alkyne (e.g., as a derivative), it could participate in such reactions, highlighting the versatility of metathesis principles across different unsaturation types.

The terminal alkene in this compound is a prime candidate for cycloaddition reactions, particularly cyclopropanation. Cyclopropanes are important motifs in organic chemistry and can be formed via various methods, including carbene insertion into olefins and Simmons-Smith reactions researchgate.netorganic-chemistry.org.

Organocatalytic cyclopropanation has emerged as a stereoselective approach for synthesizing cyclopropanes. Recent advancements include intermolecular organophotocatalytic cyclopropanation of unactivated olefins, such as the terminal alkene present in this compound acs.org. This method utilizes α-bromomalonates and α-bromo-β-ketoesters as carbene precursors under mild conditions, demonstrating broad functional group tolerance acs.org. Another strategy for cyclopropanation of unactivated terminal alkenes involves a sequential atom-transfer radical addition followed by a 1,3-elimination step nih.gov. These methods offer pathways to selectively functionalize the alkene without affecting the aldehyde, or vice-versa, depending on the chosen reagents and conditions.

Metathesis Reactions (e.g., Carbonyl-Olefin Metathesis, Alkyne-Carbonyl Metathesis with derivatives)

Advanced Catalytic Reactivity and Selectivity Studies

The presence of two distinct reactive functional groups in this compound (aldehyde and terminal alkene) necessitates advanced catalytic strategies to achieve high chemoselectivity. Modern catalysis focuses on designing systems that can differentiate between these sites, promoting reactions at one while leaving the other intact, or even orchestrating synergistic transformations.

Key strategies in advanced catalytic reactivity and selectivity studies for compounds like this compound include:

Electronic Modification of Catalysts: Tailoring the electronic properties of catalysts (e.g., through ligand design or alloying in heterogeneous catalysts) can influence the adsorption modes of the substrate, favoring the activation of one functional group over another acs.orgacs.orgnih.gov. For instance, in hydrogenation, promoting the adsorption of the C=O bond over the C=C bond is crucial for selective reduction to unsaturated alcohols acs.orgnih.gov.

Steric and Confinement Effects: Designing catalysts with specific steric environments can guide the substrate towards a particular active site or orientation, thereby influencing selectivity acs.orgacs.org.

Formation of Electrophilic Sites: Creating specific electrophilic sites on the catalyst surface can enhance the reactivity of a desired functional group, such as the carbonyl carbon acs.orgnih.gov.

Organocatalysis: Organocatalysts, which operate without metal centers, offer an alternative for achieving high selectivity and enantioselectivity in reactions involving aldehydes and alkenes. While many examples focus on α,β-unsaturated systems, the principles of organocatalytic activation (e.g., iminium ion formation for alkenes or enamine formation for aldehydes) can be adapted for selective transformations of isolated functional groups in this compound scilit.com. For example, diphenylprolinol silyl (B83357) ether has been used as an organocatalyst for asymmetric conjugate addition to α,β-unsaturated aldehydes scilit.com, demonstrating the potential for precise control over reactivity and stereochemistry.

These advanced approaches are crucial for the efficient and selective synthesis of complex molecules derived from this compound, leveraging its bifunctional nature for diverse synthetic applications.

Palladium-Catalyzed C-H Functionalization with Related Substrates

Palladium-catalyzed C-H functionalization represents a powerful strategy for the direct formation of carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. While direct examples of C-H functionalization specifically on this compound are limited in the literature, related unsaturated aldehydes and aliphatic aldehydes have demonstrated reactivity under palladium catalysis.

Simple ketones and aldehydes are generally considered relatively poor ligands for Pd(II), which can pose a challenge for direct ligand-directed C-H functionalization without the aid of stronger directing groups. nih.gov However, palladium's versatility allows for C-H activation in various contexts. For instance, palladium-catalyzed allylic C-H oxygenation has been successfully employed for the synthesis of α,β-unsaturated aldehydes from simple allylic hydrocarbons, utilizing molecular oxygen as the sole oxidant. fishersci.com This is relevant to this compound due to its allylic C-H bonds adjacent to the terminal alkene.

Furthermore, a general dehydrogenation procedure has been developed to convert aliphatic aldehydes into α,β-unsaturated aldehydes using catalytic palladium acetate (B1210297) (Pd(OAc)2), a weak inorganic base, and air. uni.lu Although this compound is a γ,δ-unsaturated aldehyde, this highlights palladium's capability to activate C-H bonds in the vicinity of an aldehyde group to introduce unsaturation.

In the realm of remote C(sp3)-H functionalization, palladium stands out as a highly versatile catalyst. Researchers have reported the γ-functionalization of aliphatic ketones and aldehydes, often employing transient directing groups such as glycine (B1666218) or 3,5-di-tert-butylsalicylaldehyde. rsc.org For example, γ-C(sp3)–H arylation has been achieved on substrates like 4,4-dimethylpentan-2-one. rsc.org This methodology suggests potential pathways for functionalizing the γ-position of this compound, which is a common site for C-H activation in similar structures.

Palladium-catalyzed allylic C-H oxidative allylation has also been demonstrated for N-tosylhydrazones, leading to the synthesis of skipped 1,4-dienes, and for unprotected allylamines, showcasing the ability to selectively functionalize allylic C-H bonds. fishersci.comacs.org

Intramolecular Acylation and Cyclization Reactions

The presence of both an aldehyde and an alkene within the this compound structure makes it a prime candidate for intramolecular cyclization reactions, particularly those involving the formation of new rings.

Intramolecular Friedel-Crafts acylation, while typically associated with aromatic systems and carboxylic acid derivatives, provides a general framework for intramolecular acylation. These reactions are known to be highly effective for forming five- and six-membered rings. Carboxylic acids, for example, can undergo intramolecular Friedel-Crafts acylation in the presence of strong acids like H2SO4 or polyphosphoric acid (PPA). nih.gov While this compound is an aldehyde, the principles of intramolecular electrophilic attack and ring closure are relevant.

A particularly pertinent class of reactions for this compound is carbonyl-olefin metathesis (COM). This transformation involves the formation of new carbon-carbon bonds between a carbonyl group and an olefin. researchgate.netresearchgate.net The mechanism often proceeds through a formal [2+2] cycloaddition to generate an oxetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the metathesis products. researchgate.netnih.gov

Various catalysts have been identified for COM reactions. For instance, FeCl3 and GaCl3 have proven to be efficient mediators for catalytic carbonyl-olefin ring-closing metathesis, enabling the formation of unsaturated carbocyclic olefins. researchgate.netresearchgate.netmdpi.com Lewis acids can also activate carbonyl groups, promoting the [2+2]-cycloaddition with alkenes. nih.gov Intramolecular COM has been successfully applied to synthesize diverse cyclic compounds. For example, Lewis acid-catalyzed intramolecular carbonyl-olefin ring-closing processes involving phenyl ketones have led to the formation of cyclohexene (B86901) derivatives. mdpi.com Related alkyne-carbonyl metathesis reactions have also been utilized for the synthesis of functionalized dihydroquinolines and dihydrobenzo[b]azepines, catalyzed by FeCl3. researchgate.net

Another intriguing pathway is "interrupted carbonyl-olefin metathesis," which involves Brønsted acid-catalyzed intramolecular cyclization of epsilon, zeta-unsaturated ketones. This process forms complex carbocyclic frameworks, such as tetrahydrofluorene products, via a transient oxetane intermediate generated through oxygen atom transfer. nih.gov Given the structural features of this compound, a similar intramolecular cyclization involving its aldehyde and alkene moieties via a metathesis-like pathway is mechanistically plausible.

Reactions with Transition Metal Complexes and Organocatalysts

The dual functionality of this compound, possessing both an aldehyde and an alkene, makes it amenable to a wide array of transformations catalyzed by both transition metal complexes and organocatalysts.

Reactions with Transition Metal Complexes: Beyond carbonyl-olefin metathesis, which frequently employs transition metals like iron, ruthenium, molybdenum, and tungsten researchgate.netresearchgate.netmdpi.com, other transition metal-catalyzed reactions are relevant. Hydroformylation, for example, involves the addition of hydrogen and a formyl group (CHO) across an alkene, a process typically catalyzed by transition metal complexes. researchgate.net This reaction could potentially functionalize the terminal alkene of this compound. Palladium(II)-based systems are also well-established for asymmetric allylic alkylations, generally favoring the formation of linear products. pitt.edu

Reactions with Organocatalysts: Organocatalysis provides a powerful, metal-free alternative for activating organic molecules. A direct example involving a derivative of this compound highlights its susceptibility to organocatalytic transformations. In an organocatalytic stereoselective SN1-type reaction, 3,5,5-triphenyl-2-propylpent-4-enal (a derivative of this compound) was synthesized. This reaction yielded the compound as a yellow oil with a 50% yield, exhibiting a diastereomeric ratio (d.r) of 2:1 and enantiomeric excesses (ee) of 91% for the syn-isomer and 77% for the anti-isomer. unibo.it

General organocatalytic strategies, particularly those employing iminium activation, are highly effective for asymmetric reactions of aldehydes. These include conjugate additions and hydrogenations of α,β-unsaturated enals. unibo.itresearchgate.net While this compound is a γ,δ-unsaturated aldehyde, the aldehyde functionality remains a key site for such activations. Furthermore, synergistic approaches combining transition metals and organocatalysts have emerged, such as the palladium/chiral amine co-catalyzed enantioselective β-arylation of α,β-unsaturated aldehydes, demonstrating the potential for complex transformations involving both catalytic systems. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3018523 |

| Valproic Acid (2-Propylpentanoic acid) | 3121 |

| 2-Propylpent-4-enoic acid (4-ene VPA) | 104896 |

| Cinnamaldehyde ((E)-3-Phenylprop-2-enal) | 637511 |

| Sodium valproate | 16760703 |

| (2S)-2-propylpent-4-enoic acid | 23615693 |

| (E)-2-propylpent-2-enoic acid | 6437068 |

| 5-Phenylpent-4-enal | 11105652 |

| 3,5,5-triphenyl-2-propylpent-4-enal | Not Found |

Detailed Research Findings: Organocatalytic Synthesis of 3,5,5-triphenyl-2-propylpent-4-enal

| Substrate (Aldehyde) | Catalyst | Yield (%) | Diastereomeric Ratio (d.r) | Enantiomeric Excess (ee) (syn) | Enantiomeric Excess (ee) (anti) |

| 3,5,5-triphenyl-2-propylpent-4-enal (as product) | Organocatalyst (specifics not detailed in snippet) | 50 | 2:1 | 91% | 77% |

| Reaction Type | Stereoselective SN1 type reaction unibo.it |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms for Transformations of 2-Propylpent-4-enal

Understanding the step-by-step process of how this compound is transformed into different products is fundamental. This involves identifying the most favorable reaction pathways, characterizing fleeting intermediate structures, and analyzing the energy changes throughout the reaction.

Kinetic and thermodynamic studies are essential to determine the feasibility and rate of chemical reactions. Kinetic analysis focuses on the speed of a reaction, which can be influenced by factors like temperature and catalysts. youtube.com For instance, in reactions with multiple possible outcomes, the product that forms fastest is known as the kinetic product, often favored at lower temperatures. youtube.com

Thermodynamic studies, on the other hand, evaluate the relative stability of reactants and products. The most stable product is referred to as the thermodynamic product and is typically favored at higher temperatures, where the system has enough energy to overcome activation barriers and reach the most stable state. youtube.com The formation of kinetic versus thermodynamic enolates, for example, is a well-studied phenomenon where reaction conditions dictate the final product. masterorganicchemistry.com

In the context of transformations involving α,β-unsaturated aldehydes like this compound, the interplay between kinetic and thermodynamic control is a key factor in determining the product distribution.

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. youtube.com Their identification is crucial for a complete understanding of the reaction pathway. For transformations of this compound, several types of intermediates can be postulated depending on the reaction conditions.

In catalyzed reactions, such as allylic alkylations, metal-π-allyl complexes can be key intermediates. pitt.edu For instance, ruthenium(IV)(π-allyl) intermediates have been proposed in certain asymmetric Claisen rearrangements. pitt.edu Similarly, in aldol-type reactions, enolates are critical intermediates. nih.gov The characterization of these short-lived species often requires sophisticated spectroscopic techniques or trapping experiments where the intermediate is converted into a more stable, identifiable compound. researchgate.net

Table 1: Potential Reaction Intermediates in Transformations of this compound

| Intermediate Type | Potential Forming Reaction | Method of Characterization |

| Enolate | Base-mediated reactions (e.g., Aldol) | Spectroscopic analysis (NMR), Trapping experiments |

| Metal-π-allyl complex | Transition-metal-catalyzed allylic alkylations | Spectroscopic analysis, X-ray crystallography of stable analogs |

| Oxetane (B1205548) | Carbonyl-olefin metathesis | Mechanistic studies, Computational modeling |

| N-Acyliminium ion | Aza-Ferrier reaction | Mechanistic studies, Trapping experiments |

The transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to be converted into products. nii.ac.jp Analyzing the structure and energy of the transition state is fundamental to understanding reaction rates and selectivity.

For reactions like the aza-Ferrier reaction, the proposed transition state involves the interaction of an N-acyliminium ion and an enolate. nii.ac.jp In aldol (B89426) reactions, the stereochemical outcome is often rationalized by considering the geometry of the transition state, such as the Cram/Felkin-Ahn model. nih.gov Energy profiles, which plot the energy of the system versus the reaction progress, provide a visual representation of the activation energies and the relative energies of intermediates and products. These profiles are often constructed using data from both experimental studies and theoretical calculations.

Identification and Characterization of Reaction Intermediates

Computational Chemistry Applications in Understanding Reactivity

Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting chemical reactivity. By simulating molecular behavior at the atomic level, researchers can gain insights that are often difficult or impossible to obtain through experiments alone.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure of molecules and to calculate properties like energies, geometries, and vibrational frequencies. rsc.org DFT calculations can be employed to:

Map potential energy surfaces: This allows for the identification of minima (reactants, intermediates, products) and saddle points (transition states).

Calculate reaction energies and activation barriers: These values provide quantitative information about the thermodynamics and kinetics of a reaction. rsc.org

Analyze frontier molecular orbitals (FMOs): The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species can explain the feasibility and regioselectivity of a reaction.

For example, DFT calculations have been used to investigate the mechanisms of cycloaddition reactions, providing insights into whether a reaction proceeds through a synchronous or asynchronous pathway. rsc.org

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. aps.orgarxiv.org This is particularly useful for studying the conformational flexibility of molecules like this compound.

MD simulations can be used to:

Explore the conformational landscape: By simulating the molecule's motion, researchers can identify the most stable conformations and the energy barriers between them.

Study solvent effects: MD simulations can explicitly include solvent molecules, allowing for a more realistic representation of reactions in solution.

Investigate the structure of complex systems: For example, coarse-grained MD simulations can be used to study the assembly of nanoparticles involving polymeric species. nih.gov

By combining the insights from QM and MD simulations, a comprehensive understanding of the factors that govern the reactivity and transformations of this compound can be achieved.

Predictive Modeling of Reaction Outcomes and Selectivity

Predictive modeling, particularly through methods like Density Functional Theory (DFT) calculations, has become indispensable for elucidating reaction mechanisms and predicting the selectivity of organic reactions. researchgate.netrsc.org In the context of unsaturated aldehydes and ketones, computational studies can shed light on the subtle energetic differences between various transition states that lead to different products. For instance, in catalyzed reactions such as hydrogenations or metathesis, DFT calculations can reveal the underlying mechanism of enantioselectivity. rsc.org

These computational models are used to understand how factors like the structure of the catalyst, the choice of solvent, and the electronic properties of the substrate influence the reaction pathway. researchgate.netrsc.org In iridium-catalyzed asymmetric hydrogenations of related unsaturated compounds, DFT studies have been successfully employed to explain the observed enantioselectivities by modeling the interactions between the substrate, the chiral ligand, and the metal center. rsc.org This predictive power allows for the rational design of catalysts and reaction conditions to achieve a desired stereochemical outcome, a principle directly applicable to the synthesis of chiral derivatives of this compound. The ability to model these interactions is crucial for overcoming challenges in achieving high reactivity and stereoselectivity. rsc.org

Stereochemical Control and Chirality in this compound Chemistry

The presence of a chiral center at the C2 position and a double bond offers the potential for both enantiomers and diastereomers, making stereochemical control a key challenge and objective in the chemistry of this compound and its derivatives. Enantioselective synthesis, which aims to produce a specific stereoisomer, is of paramount importance, particularly in the synthesis of biologically active molecules where different enantiomers can have vastly different effects. drugbank.comwikipedia.org

Diastereoselective and Enantioselective Pathways

Achieving control over the stereochemistry of this compound derivatives often involves asymmetric synthesis, a process that creates new chiral elements within a molecule, leading to unequal amounts of stereoisomeric products. wikipedia.org Several strategies have been developed to this end, including the use of chiral catalysts, chiral auxiliaries, and starting materials from the chiral pool. wikipedia.org

Metal-catalyzed reactions are a cornerstone of enantioselective synthesis. For example, ruthenium(II)-catalyzed asymmetric Claisen rearrangements have been used to synthesize derivatives like (2R,3R)-3-(4-Methoxyphenyl)-2-methylpent-4-enal with high stereoselectivity. Similarly, catalytic asymmetric alkylations can establish vicinal stereocenters with a high degree of regio-, diastereo-, and enantioselectivity, as demonstrated in the synthesis of compounds like Methyl (2R,3R)-3-phenyl-2-propylpent-4-enoate. pitt.edu The table below summarizes key findings in the stereoselective synthesis of related structures.

| Reaction Type | Catalyst/Reagent | Product Example | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Claisen Rearrangement | [CpRu(CH3CN)3]PF6 with chiral ligand | (2R,3R)-3-(4-Methoxyphenyl)-2-methylpent-4-enal | High diastereoselectivity | |

| Asymmetric Alkylation | CpRu(II) complex | Methyl (2R,3R)-3-phenyl-2-propylpent-4-enoate | High diastereoselectivity and enantioselectivity | pitt.edu |

| Diastereoselective Oxidation | SO3·Py, Et3N | (R)-2-((S)-1,3-bis(tert-butyldimethylsilyloxy)propyl)-2-methylpent-4-enal | High diastereoselectivity (from a chiral precursor) | nih.gov |

Another powerful approach is the use of chiral starting materials. For instance, the synthesis of (R)-2-((S)-1,3-bis(tert-butyldimethylsilyloxy)propyl)-2-methylpent-4-enal was achieved with high purity through the oxidation of a chiral alcohol precursor, demonstrating excellent control over the diastereomeric outcome. nih.gov

Computational Assignment and Confirmation of Stereochemistry

Alongside synthetic efforts, computational methods are crucial for the assignment and confirmation of the absolute and relative stereochemistry of reaction products. While analytical techniques like NMR spectroscopy are essential, computational chemistry provides a definitive link between a proposed structure and its experimental data.

DFT calculations, for example, can be used to model the transition states of a reaction, allowing researchers to predict which diastereomer or enantiomer will be preferentially formed. rsc.org This was demonstrated in studies of iridium-catalyzed hydrogenations, where computational analysis revealed the mechanistic origins of enantioselectivity. rsc.org Furthermore, computational tools are routinely used to predict properties that can be compared with experimental data. The stereochemistry of complex molecules, such as derivatives of pent-4-enal, can be computationally assigned and deposited in chemical databases. nih.gov The key to achieving high enantioselectivity often relies on understanding the non-covalent interactions that stabilize one transition state over another, an area where computational modeling excels. rsc.org

Research Applications in Advanced Organic Synthesis

Strategic Utilization as a Chemical Building Block

As a chemical building block, 2-Propylpent-4-enal is strategically employed in the bottom-up modular assembly of various organic constructs, including pharmaceuticals, agrochemicals, and fragrances nih.govamericanelements.comuni.lu. Its aldehyde group can participate in a wide array of nucleophilic addition reactions, while the terminal alkene provides a site for various addition, cycloaddition, and metathesis reactions.

Research has demonstrated the utility of related structures in forming complex molecules with controlled stereochemistry. For instance, a compound structurally related to this compound, 3,5,5-triphenyl-2-propylpent-4-enal, was obtained in 50% yield with specific diastereomeric and enantiomeric ratios (d.r 2:1, 91% syn; 77% anti ee), highlighting the potential for precise control over molecular architecture when utilizing such branched unsaturated aldehydes lipidmaps.org. Similarly, the derivatization of acyl pyrroles to methyl (2R,3R)-3-phenyl-2-propylpent-4-enoate for enantiomeric excess determination further illustrates the role of similar branched, unsaturated systems in creating chiral centers.

Role in the Divergent Synthesis of Complex Organic Molecules

The inherent bifunctionality of this compound positions it as an ideal starting material for divergent synthesis, a strategy where a single precursor can be transformed into a variety of different complex molecules through multiple reaction pathways. The aldehyde group offers opportunities for reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the alkene can undergo epoxidation, dihydroxylation, hydrogenation, or Heck couplings, among others. This allows for the creation of structurally diverse compounds from a common intermediate, a highly efficient approach in drug discovery and materials science americanelements.com. The concept of using functionalized monomers and chain-end functionalization in polymer synthesis, where aldehydes can be introduced for subsequent modifications, conceptually aligns with the divergent synthesis capabilities offered by this compound.

Development of Novel Catalytic Systems Utilizing Aldehydes

Aldehydes, including this compound, play crucial roles in the development and application of novel catalytic systems, serving either as substrates or as integral components of the catalytic cycle. One notable application involves the use of aldehydes in asymmetric catalysis. Chiral secondary amines have been successfully employed to catalyze highly stereoselective transformations between aldehydes and nitroalkenes, leading to products with high enantiomeric ratios. This demonstrates the utility of the aldehyde functionality in generating new chiral centers under catalytic control. Furthermore, aldehydes can act as sacrificial reductants or co-catalysts in various oxidation reactions. For example, in Murahashi's O2/copper(II)/aldehyde system for alkane oxidation, acetaldehyde (B116499) acts as a sacrificial reductant, participating in the generation of reactive oxygen species (acyl peroxyl radicals) that facilitate the conversion of alkanes to alcohols and ketones. Another example is the enantioselective regiospecific addition of propargyltrichlorosilane (B14692540) to aldehydes, catalyzed by biisoquinoline N,N'-dioxide, which provides direct access to chiral α-allenic alcohols. These examples underscore the versatility of aldehydes in facilitating complex chemical transformations within catalytic frameworks.

Contribution to Flow Chemistry and Continuous Processing Research

While direct research specifically detailing this compound's application in flow chemistry or continuous processing is not extensively documented, its characteristics as a versatile building block with reactive functional groups make it highly amenable to such methodologies. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, increased efficiency, and scalability, making it an attractive platform for the synthesis of fine chemicals and pharmaceuticals. The inherent modularity facilitated by organic building blocks, such as this compound, aligns well with the principles of continuous processing americanelements.com. The general trend in organic synthesis to integrate efficient, orthogonal coupling reactions, often referred to as "click chemistry," into continuous flow systems, suggests that reactions involving aldehydes could be readily adapted for more efficient and sustainable production in flow reactors.

Investigations into Metabolic Pathways of Related Compounds (excluding toxicity/clinical outcomes)

This compound is structurally related to valproic acid (2-propylpentanoic acid), a widely studied pharmaceutical compound. A key metabolite of valproic acid that shares a similar unsaturated branched chain structure is 2-propylpent-4-enoic acid (4-ene VPA). Investigations into the metabolic pathways of 4-ene VPA provide insights into the biotransformation of compounds with the 2-propylpent-4-ene core.

Metabolic studies on 4-ene VPA have focused on its Phase II metabolic transformations, which are crucial for increasing water solubility and facilitating elimination from the body. These pathways include conjugation with endogenous thiols such as glutathione (B108866) (GSH), cysteinylglycine, and cysteine, as well as N-acetylcysteine (NAC). Quantitative analyses have shown that biliary thiol conjugates can account for a significant portion of the administered dose, with specific findings indicating that biliary thiol conjugates accounted for 5% of the dose in rats. Furthermore, the formation of GSH- and NAC-glucuronide di-conjugates of (E)-2,4-diene VPA has been identified as biliary metabolites, with the GSH-glucuronide di-conjugate representing 10% of the corresponding mono-GSH conjugate. Enzymes like UDP-glucuronosyltransferases (UGTs), specifically UGT1A9, are known to play a major role in the glucuronidation and subsequent elimination of xenobiotics and endogenous compounds, including those structurally similar to 4-ene VPA. These investigations contribute to a broader understanding of how branched-chain unsaturated compounds are processed metabolically.

Analytical Methodologies for Research Characterization of 2 Propylpent 4 Enal and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide invaluable insights into the molecular structure and stereochemistry of 2-propylpent-4-enal and its related compounds.

Nuclear Magnetic Resonance (NMR) for Detailed Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical assignment of organic compounds, including this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, researchers can deduce the connectivity of atoms and their spatial arrangement.

For instance, NMR spectra have been utilized in the characterization of reaction products related to this compound. In studies involving the synthesis and characterization of certain compounds, NMR data, including chemical shifts, were recorded to confirm the structure of the products nih.govnih.gov. For a derivative like 3,5,5-triphenyl-2-propylpent-4-enal, ¹H NMR data provided specific chemical shifts and coupling constants, such as δ 9.42 (CHO anti, d, J = 4.6 Hz) and δ 9.33 (CHO syn, d, J = 4 Hz), indicating distinct aldehyde proton environments for different diastereomers nih.gov. Similarly, ¹³C NMR data for this compound showed characteristic signals for carbonyl carbons and various aliphatic and aromatic carbons, further supporting the proposed structure nih.gov.

Another example involves the characterization of 2-propylpent-4-enoic acid, a metabolite of valproic acid. NMR spectra, specifically in D₂O, showed characteristic signals for its protons, including a triplet at δ 0.9 (3H, JHH = 7 Hz, CH₂CH₃) and a triplet at δ 2.6 (2H, JHH = 7 Hz, CH₂CH). These data are critical for confirming the presence and structural features of such compounds.

Table 1: Representative NMR Data for 3,5,5-Triphenyl-2-propylpent-4-enal

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 9.42 | d | 4.6 | CHO (anti) |

| ¹H | 9.33 | d | 4 | CHO (syn) |

| ¹³C | 203.6 | - | - | CHO (anti) |

| ¹³C | 203.4 | - | - | CHO (syn) |

| ¹³C | 52.6 | - | - | CH (anti) |

| ¹³C | 52.1 | - | - | CH (syn) |

| ¹³C | 12.4 | - | - | CH₃ (anti) |

| ¹³C | 11.6 | - | - | CH₃ (syn) |

| Note: Data extracted from a study on organocatalytic stereoselective reactions nih.gov. |

Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight, elemental composition, and structural characteristics of compounds through their fragmentation patterns. When coupled with chromatographic techniques, it becomes powerful for reaction monitoring and metabolite identification.

Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) are frequently employed. GC/MS, for instance, has been used for the qualitative analysis of 2-propylpent-4-enoic acid (4-ene VPA) and its thiol-conjugated metabolites. In such analyses, electron impact ionization (70 eV) is typically used, and the resulting mass spectra provide characteristic fragment ions that aid in identification. For example, trifluoroethyl (E)-2-propylpenta-2,4-dienoate, a derivative, showed a molecular ion at m/z 222 (42% relative intensity) and characteristic fragments such as m/z 95 (100%) and m/z 123 (32%).

LC/MS/MS has been particularly effective in identifying new glutathione (B108866) (GSH)-related conjugates of reactive metabolites, such as those derived from 2-propylpent-4-enoic acid. This technique allows for the on-line identification of metabolites by comparing LC retention times and MS/MS full fragment ion spectra with authentic reference compounds. The high sensitivity, mass resolution, and accuracy of MS, especially tandem MS (MS/MS), enable the detection and quantification of numerous metabolites simultaneously, making it critical for studying complex biological samples and reaction mixtures. MS/MS experiments are often carried out on protonated molecular ions, and fragmentation patterns, including neutral losses, are crucial for structural confirmation.

Table 2: Representative GC/MS Data for Trifluoroethyl (E)-2-propylpenta-2,4-dienoate

| m/z | Relative Intensity (%) | Assignment/Comment |

| 95 | 100 | Base peak |

| 222 | 42 | M⁺ |

| 123 | 32 | Fragment ion |

| 165 | 17 | Fragment ion |

| 193 | 12 | Fragment ion |

| 179 | 8 | Fragment ion |

| 207 | 5 | Fragment ion |

| Note: Data obtained from a study on metabolite characterization. |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the separation and quantification of compounds, particularly for assessing purity and resolving isomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment and, crucially, for the determination of enantiomeric excess (ee) in chiral compounds like certain derivatives of this compound. Chiral HPLC employs a chiral stationary phase to separate enantiomers based on their differential interactions, allowing for the quantification of each enantiomer.

For instance, HPLC analysis has been used to determine the enantiomeric excess of derivatized compounds such as methyl (2R,3R)-3-phenyl-2-propylpent-4-enoate. Purity assessment and enantiomeric excess determination often rely on comparing peak areas from the sample with those from known standards. When pure enantiomer standards are unavailable, chiral HPLC coupled with chiroptical detectors such as Circular Dichroism (CD) or Optical Rotation (OR) can be utilized, as these detectors allow for quantification of ee using the anisotropy factor as an analytical signal. The high resolution, sensitivity, and specificity of HPLC, whether using chiral or achiral columns and various detectors (UV, fluorescence, CD, OR), make it the instrument of choice for determining enantiomeric excess.

Gas Chromatography/Mass Spectrometry (GC/MS) for Complex Mixture Analysis

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hyphenated technique particularly well-suited for the analysis of volatile and semi-volatile organic compounds, enabling the separation and identification of components within complex mixtures. This method is crucial for assessing the purity of this compound and characterizing its presence in various compositions.

The principle involves the gas chromatograph separating the mixture's components based on their boiling points and polarity as they elute from a capillary column. Once separated, the compounds enter the mass spectrometer, where they are ionized and fragmented, providing characteristic mass-to-charge (m/z) ratios that serve as molecular fingerprints for identification.

GC has been explicitly used for the quantitative determination of the composition of reaction mixtures containing 2-propylpent-4-en-1-al. For example, in one preparation method, GC analysis revealed the composition of a fraction including 2-propylpent-4-en-1-al, along with n-hexane, n-valeraldehyde, allyl alcohol, and allyl-1-pentenyl ether. This demonstrates its utility in monitoring reaction outcomes and product purity. GC/MS is also widely applied in environmental analysis, food safety, and forensic science for identifying and quantifying volatile organic compounds.

Table 3: Composition of a Reaction Fraction Containing 2-Propylpent-4-en-1-al by GC Analysis

| Component | Percentage (%) |

| n-Hexane | 2.1 |

| n-Valeraldehyde | 6.1 |

| Allyl alcohol | 30.6 |

| Allyl-1-pentenyl ether | 44.2 |

| Isomeric ether | 11.7 |

| 2-Propylpent-4-en-1-al | 5.3 |

| Note: Data represents a specific reaction fraction composition. |

In Situ Spectroscopic Techniques for Mechanistic Studies

In situ spectroscopic techniques are powerful tools for elucidating reaction mechanisms by providing real-time information about chemical transformations without disturbing the reaction environment. While specific detailed research findings directly on this compound using these techniques were not extensively detailed in the provided sources, the general principles of their application are highly relevant for mechanistic studies of this compound and its derivatives.

Techniques such as in situ NMR, in situ Infrared (IR) spectroscopy, and in situ Raman spectroscopy can monitor the disappearance of reactants, the appearance of intermediates, and the formation of products throughout a reaction. This allows for the identification of transient species, determination of reaction kinetics, and elucidation of catalytic cycles. For compounds like this compound, which may undergo complex transformations involving rearrangement or derivatization, in situ monitoring would be invaluable. For example, in mechanistic studies of Claisen rearrangements or allylic alkylations, which can involve similar unsaturated systems, in situ spectroscopy could help confirm proposed intermediates and reaction pathways. By observing changes in characteristic spectral signals (e.g., changes in chemical shifts or vibrational frequencies), researchers can gain a deeper understanding of the elementary steps involved in the synthesis or degradation of this compound and its derivatives.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Catalysts for 2-Propylpent-4-enal Transformations

Future research will heavily focus on the design and synthesis of novel catalysts to achieve highly selective and efficient transformations of this compound. This includes developing catalysts for specific reactions involving its aldehyde and alkene functionalities, such as allylic alkylations and carbonyl-olefin metathesis. Palladium(II)-based systems have shown promise in allylic alkylations, and future efforts will aim to design metal centers that are more sensitive to subtle electronic differences to achieve desired regioselectivity, particularly for branched products pitt.edu.

Furthermore, the exploration of organocatalysis, including chiral phosphoric acids, represents a significant area for developing enantioselective transformations of aldehydes unibo.it. For reactions like carbonyl-olefin metathesis, which involves both the aldehyde and alkene groups of this compound, novel catalysts such as elemental iodine and FeCl₃ are being investigated for their efficiency and mild reaction conditions researchgate.net. Scandium triflate (Sc(OTf)₃) has also been explored for ring-closing alkyne-carbonyl metathesis, suggesting potential for similar transformations involving this compound's unsaturated system researchgate.net. The goal is to develop catalytic systems that not only promote the desired reactions but also offer improved yields, reduced by-product formation, and enhanced stereochemical control.

Table 1: Emerging Catalytic Strategies for this compound Transformations

| Catalyst Type / Strategy | Target Transformation | Desired Outcome / Benefit |

| Palladium(II)-based systems | Allylic alkylation | Enhanced regioselectivity for branched products pitt.edu |

| Chiral Phosphoric Acids | Organocatalysis | Enantioselective transformations of aldehydes unibo.it |

| Elemental Iodine / FeCl₃ | Carbonyl-olefin metathesis | Mild conditions, high efficiency, reduced by-products researchgate.net |

| Sc(OTf)₃ | Ring-closing alkyne-carbonyl metathesis | Efficient cyclization, atom economy researchgate.net |

| Bifunctional Catalysts | Various | Improved activity and selectivity through synergistic sites unibo.it |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Table 2: AI/ML Applications in this compound Chemistry

| AI/ML Method | Application | Key Benefit | Research Status/Performance |

| Graph Neural Networks (GNNs) | Reaction prediction (forward & retrosynthesis) | Efficient handling of molecular data, pattern learning deepchem.iomi-6.co.jp | High accuracy on large datasets (e.g., USPTO, Reaxys) deepchem.io |

| Transformers | Reaction prediction (forward & retrosynthesis) | Attention-based learning, improved accuracy deepchem.iomi-6.co.jp | High accuracy on large datasets (e.g., USPTO, Reaxys) deepchem.io |

| BERT (Bidirectional Encoder Representations from Transformers) | Chemical reaction yield prediction | Accelerates R&D, optimizes reactions github.com | Achieved R² values of 0.9485 and 0.8310 on specific HTR datasets github.com |

| Automated Experimental Validation | Integration of AI models with lab equipment | Streamlines research, promotes knowledge sharing github.com | Underexplored, significant future potential github.com |

Exploration of Bio-Inspired Synthetic Routes

The exploration of bio-inspired synthetic routes for this compound represents a promising, albeit less explored, future direction. While specific enzymatic pathways for this compound are not extensively documented, the broader field of biocatalysis offers a sustainable and selective alternative to traditional chemical synthesis opcw.org. Biocatalytic processes often operate under mild conditions (e.g., ambient temperature and pressure), reduce the need for hazardous reagents and solvents, and can achieve high chemo-, regio-, and stereoselectivity that is challenging to replicate with conventional catalysts opcw.org.

Future research could investigate the potential of enzymes, such as oxidoreductases or lyases, to catalyze specific transformations of this compound or its precursors. For instance, enzymes capable of forming or modifying aldehyde or alkene functionalities could be engineered or discovered. The analogy to natural product biosynthesis, where complex molecules are assembled through highly efficient and selective enzymatic cascades, provides a blueprint for developing more sustainable and atom-economical synthetic routes for compounds like this compound. While direct examples for this specific compound are limited, the general advancements in biocatalysis, including enzyme engineering and the use of whole-cell systems, pave the way for future bio-inspired approaches in its synthesis and derivatization.

Development of Cascade and Multicomponent Reactions Featuring this compound

The development of cascade (or domino/tandem) and multicomponent reactions featuring this compound is a significant future direction for enhancing synthetic efficiency. Cascade reactions involve a sequence of at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding one, without the need for isolating intermediates or changing reaction conditions wikipedia.org. Multicomponent reactions, which can often incorporate cascade sequences, involve three or more reactants combining in a single pot to form a complex product wikipedia.org.

Table 3: Advantages of Cascade and Multicomponent Reactions

| Feature | Description | Benefit for this compound Synthesis |

| Atom Economy | Maximizes incorporation of starting materials into the final product. wikipedia.org | Reduces waste, more efficient utilization of resources. wikipedia.org |

| Reduced Waste | Minimizes by-product formation and solvent usage. wikipedia.org | Environmentally friendly, lower purification costs. wikipedia.org |

| Time & Labor Efficiency | Eliminates intermediate isolation and purification steps. wikipedia.org | Faster synthetic routes, reduced manual effort. wikipedia.org |

| Increased Complexity | Builds complex structures from simple starting materials in one pot. wikipedia.org | Access to diverse and intricate derivatives of this compound. wikipedia.org |

Contribution to Sustainable Chemical Processes and Atom Economy

The future of chemical synthesis, including that of this compound, is inextricably linked to the principles of green chemistry and sustainability. This involves designing chemical products and processes that minimize the use and generation of hazardous substances numberanalytics.comecoonline.com. A central tenet of green chemistry is atom economy, which aims to maximize the incorporation of all atoms from the reactants into the desired final product, thereby minimizing waste numberanalytics.comecoonline.comvertecbiosolvents.comacs.org.

For this compound, future research will emphasize:

Waste Prevention: Designing synthetic routes that inherently produce less waste rather than requiring extensive clean-up opcw.orgvertecbiosolvents.com.

Maximizing Atom Economy: Developing reactions where the majority of the reactant atoms are incorporated into the this compound product or its derivatives numberanalytics.comacs.org. Cascade and multicomponent reactions directly contribute to this by forming multiple bonds in a single operation wikipedia.org.

Less Hazardous Syntheses: Exploring reaction conditions and reagents that are less toxic or hazardous to human health and the environment ecoonline.comvertecbiosolvents.com.

Safer Solvents and Auxiliaries: Utilizing greener solvents (e.g., water, supercritical CO₂, ionic liquids) or solvent-free conditions, and minimizing the use of auxiliary substances opcw.orgvertecbiosolvents.com.

Energy Efficiency: Conducting reactions at ambient temperatures and pressures to reduce energy consumption opcw.orgacs.org.

Use of Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources, if feasible, to reduce reliance on depleting raw materials opcw.orgvertecbiosolvents.com.

Catalysis: Employing highly selective catalytic reagents over stoichiometric ones to improve efficiency and reduce waste opcw.orgvertecbiosolvents.com. The development of novel catalysts (Section 7.1) directly supports this principle.

By adhering to these principles, the synthesis and transformations of this compound can contribute to a more sustainable chemical industry, reducing environmental impact and fostering economically beneficial processes opcw.orgnumberanalytics.com.

常见问题

Q. How can researchers design a robust experimental protocol for synthesizing and characterizing 2-Propylpent-4-enal?

- Methodological Answer : Begin by defining the compound’s critical quality attributes (e.g., purity, stability) and select synthesis pathways based on analogous aldehyde derivatives . Use SciFinder or Reaxys to verify novelty or confirm known synthetic routes. For characterization, combine spectroscopic techniques (NMR, IR) and chromatographic methods (GC-MS) to validate structural integrity. Include melting point analysis and compare results with literature data if available . Document pre-sampling treatments (e.g., drying, impurity removal) and justify analytical methods (e.g., why GC-MS over HPLC) to align with study objectives .

Q. What analytical techniques are optimal for detecting degradation products of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies using controlled temperature/humidity chambers. Employ LC-MS or HPLC-PDA to monitor degradation kinetics, with sample preparation steps (e.g., derivatization) tailored to enhance detection limits . Include negative controls to distinguish degradation artifacts from inherent impurities. Report uncertainties in analytical measurements (e.g., detector variability) and use error propagation models to quantify confidence intervals .

Q. How can researchers ensure sample homogeneity and minimize preparation errors during subsampling of this compound?

- Methodological Answer : Follow a stratified sampling plan to account for particulate heterogeneity. Use mechanical mixers for solid-phase samples and validate homogeneity via repeated subsample analysis (e.g., variance <5%). For liquid phases, ensure consistent aliquoting with calibrated pipettes. Document all steps, including equipment calibration and incremental sampling rationale, to mitigate preparation bias .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound across independent studies?

- Methodological Answer : Conduct a meta-analysis of existing data, focusing on methodological variables (e.g., solvent polarity, instrument resolution). Replicate disputed experiments under standardized conditions, using high-purity solvents and internal standards (e.g., TMS for NMR). Apply multivariate statistical tools (PCA, cluster analysis) to identify outlier datasets and isolate confounding factors (e.g., oxidation during handling) .

Q. What strategies optimize reaction yields of this compound while minimizing side-product formation in catalytic systems?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). Use in-situ FTIR or Raman spectroscopy to monitor reaction intermediates. Compare kinetic models (e.g., pseudo-first-order vs. Arrhenius) to identify rate-limiting steps. Validate findings with isotopic labeling (e.g., deuterated substrates) to trace pathway specificity .

Q. How can computational chemistry validate novel synthetic pathways for this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to model transition states and thermodynamic feasibility. Cross-reference computational results with experimental kinetic data (e.g., activation energy from Arrhenius plots). Use molecular dynamics simulations to predict solvent effects on reaction selectivity. Discrepancies >10% between theoretical and experimental yields warrant re-evaluation of force fields or basis sets .

Data Analysis & Reporting

Q. What frameworks ensure methodological rigor when analyzing conflicting bioactivity data for this compound?

- Methodological Answer : Adopt triangulation: validate assays across independent labs using harmonized protocols (e.g., OECD guidelines). Apply Bayesian statistics to weigh evidence quality, incorporating prior probabilities from analogous compounds. Report sensitivity analyses to distinguish biological variability from methodological artifacts .

Q. How should researchers structure reports to address diverse stakeholder needs (analysts, decision-makers)?

- Methodological Answer : Segment reports by audience:

- Analysts : Detail raw data, error margins, and statistical models in appendices .

- Decision-makers : Summarize key findings using visual abstracts (e.g., reaction schematics, dose-response curves) and risk-benefit matrices .

Include a reproducibility checklist (equipment settings, batch numbers) to facilitate independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。